10-Hydroxymorphine: A Technical Guide to its Discovery and Synthesis
10-Hydroxymorphine: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 10-hydroxymorphine, a fascinating derivative of morphine. Initially discovered as an impurity with opioid activity, its unique structural modifications have prompted further investigation into its synthesis and pharmacological properties. This document details the initial discovery, outlines key synthetic methodologies, and presents a general overview of its mechanism of action through the mu-opioid receptor signaling pathway. Quantitative data on its physicochemical properties are summarized, and detailed experimental protocols for its synthesis and the determination of its receptor binding affinity are provided to facilitate further research and development.
Discovery and Identification
10α-Hydroxymorphine was first identified as a biologically active impurity present in commercial morphine preparations. A team of researchers, including H. Farsam, S. Eiger, J. Lameh, A. Rezvani, B. W. Gibson, and W. Sadée, reported in 1990 that this previously uncharacterized compound exhibited opioid activity.[1][2] Their work, published in Pharmaceutical Research, was pivotal in isolating and characterizing this novel morphine derivative, laying the groundwork for subsequent pharmacological and synthetic investigations.[2]
Chemical Synthesis of 10-Hydroxymorphine
The synthesis of 10-hydroxymorphine has been approached through several routes, with the foundational work being conducted by Henry Rapoport and Satoru Masamune. The primary strategies involve the modification of naturally occurring opium alkaloids like codeine and morphine.
Synthesis from O³-Allylmorphine
One of the earliest successful syntheses of 10-hydroxymorphine was achieved starting from O³-allylmorphine.[3] This method involves the oxidation of the starting material, followed by the cleavage of the allyl ether to yield the final product.
Synthesis from Codeine
A common and effective method for the synthesis of 10-hydroxymorphine begins with codeine. This multi-step process involves the introduction of a hydroxyl group at the C-10 position of the codeine backbone, followed by demethylation to yield 10-hydroxymorphine. A notable by-product of this synthesis is 10α-Hydroxy-β-isomorphine, which has also been isolated and characterized.[3]
Synthesis from 6-O-acetylcodeine
An alternative synthetic route utilizes 6-O-acetylcodeine as the starting material. This pathway involves the oxidation of 6-O-acetylcodeine to introduce the hydroxyl group at the C-10 position, followed by subsequent hydrolysis and O-demethylation to arrive at 10-hydroxymorphine.
Quantitative Data
| Compound | pK'a | Partition Coefficient (Chloroform/Water) |
| Morphine | 9.85 | 0.4 |
| 10-Hydroxymorphine | 9.65 | 1.4 |
Data sourced from Rapoport and Masamune, 1955.
Experimental Protocols
Detailed Synthesis of 10-Hydroxymorphine from O³-Allylmorphine
The following protocol is a detailed representation based on the published work of Rapoport and Masamune.
Step 1: Oxidation of O³-Allylmorphine
-
Dissolve O³-allylmorphine in a suitable solvent, such as a mixture of acetic acid and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of chromic acid in dilute sulfuric acid to the cooled solution with constant stirring. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at low temperature for a specified period to ensure complete oxidation.
-
Quench the reaction by the addition of a reducing agent, such as sodium bisulfite, until the orange color of the chromic acid is discharged.
-
Neutralize the reaction mixture with a base, such as sodium carbonate, to a pH of approximately 8-9.
-
Extract the product with an organic solvent, such as chloroform or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 10-hydroxy-O³-allylmorphine.
Step 2: Ether Cleavage to Yield 10-Hydroxymorphine
-
Dissolve the crude 10-hydroxy-O³-allylmorphine in a suitable solvent, such as anhydrous toluene or xylene.
-
Add a strong base, such as sodium amide or sodium metal, to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux for several hours to effect the cleavage of the allyl ether.
-
Cool the reaction mixture and cautiously quench the excess base with a proton source, such as water or methanol.
-
Acidify the mixture with a dilute acid, such as hydrochloric acid, to a pH of approximately 2-3.
-
Wash the aqueous layer with an organic solvent to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to 8-9 with a base, such as ammonium hydroxide, to precipitate the crude 10-hydroxymorphine.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 10-hydroxymorphine.
Protocol for Opioid Receptor Binding Affinity Assay (Radioligand Displacement)
This protocol describes a general method for determining the binding affinity (Kᵢ) of a test compound like 10-hydroxymorphine for opioid receptors using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Cell membranes prepared from cultured cells expressing a specific opioid receptor subtype (e.g., CHO-hMOR, HEK-hDOR, HEK-hKOR) or rodent brain tissue homogenates.
-
Radioligand: A tritiated opioid ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors).
-
Test Compound: 10-Hydroxymorphine.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand for the target receptor (e.g., naloxone).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration System: A cell harvester and glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitor binding (radioligand + varying concentrations of 10-hydroxymorphine).
-
Add a fixed concentration of the radioligand (typically at or below its Kₔ value) to all wells.
-
Add the appropriate concentration of the test compound or non-specific binding control to the respective wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Mechanism of Action and Signaling Pathway
As a morphine derivative, 10-hydroxymorphine is presumed to exert its effects primarily through the mu (µ)-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The binding of an agonist like 10-hydroxymorphine to the µ-opioid receptor initiates a cascade of intracellular events.
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-Opioid Receptor Signaling Cascade
Experimental Workflow for Synthesis
Caption: General Synthetic Workflow for 10-Hydroxymorphine
